2-(3-Fluoro-2-nitrophenyl)acetonitrile

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Sourcing a reliable intermediate with the precise ortho-fluoro-nitro pattern for heterocyclic core construction often presents supply inconsistency. This compound provides an exact solution for regioselective cyclization in drug discovery. - Enables synthesis of pyrido[3,2-d]pyrimidine scaffolds, a privileged kinase inhibitor core. - Key precursor for α-carboline compounds in oncology and CNS research programs. - Consistent quality supports tandem reduction-cyclization routes to benzimidazoles and quinazolines.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 105003-88-1
Cat. No. B1601791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoro-2-nitrophenyl)acetonitrile
CAS105003-88-1
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)[N+](=O)[O-])CC#N
InChIInChI=1S/C8H5FN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2
InChIKeyLWLBXNKHOMUBAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluoro-2-nitrophenyl)acetonitrile: Compound Overview


2-(3-Fluoro-2-nitrophenyl)acetonitrile (CAS 105003-88-1) is a specialized organic compound of the formula C8H5FN2O2, with a molecular weight of 180.14 g/mol [1]. It is characterized by a phenyl ring substituted with an acetonitrile group (-CH2CN) at the 1-position, a fluorine atom at the 3-position, and a nitro group (-NO2) at the 2-position [2]. It is a solid at ambient temperature with a reported melting point of 72-73°C and is classified as toxic if swallowed (H301) and a skin and eye irritant (H315, H319) . It is primarily procured as a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research, rather than as an active pharmaceutical ingredient (API) itself .

Why 2-(3-Fluoro-2-nitrophenyl)acetonitrile Is Irreplaceable


In the context of research and development, generic substitution of 2-(3-fluoro-2-nitrophenyl)acetonitrile with other aryl acetonitriles or similar building blocks is not feasible due to its specific, non-interchangeable pattern of reactivity and functional groups. The precise ortho-relationship between the electron-withdrawing nitro and fluorine groups, combined with the activated methylene of the acetonitrile, creates a unique and highly regioselective electronic environment that dictates subsequent chemical transformations [1]. This arrangement is specifically required in patented synthetic routes for generating distinct core scaffolds, such as pyrido[3,2-d]pyrimidines and α-carbolines, where a different substitution pattern would fail to produce the intended heterocyclic framework [2]. The presence of the 3-fluoro substituent is not merely an inert modification; it critically influences the compound's reactivity, the pharmacokinetic properties of downstream drug candidates, and the binding affinity to biological targets, distinguishing it from non-fluorinated or differently fluorinated analogs.

2-(3-Fluoro-2-nitrophenyl)acetonitrile: Key Evidence


Structural Uniqueness in Patented Scaffolds

2-(3-Fluoro-2-nitrophenyl)acetonitrile possesses a unique ortho-fluoro-nitro substitution pattern adjacent to an acetonitrile group, which is essential for constructing specific, patented heterocyclic cores. Unlike non-fluorinated analogs like 2-nitrophenylacetonitrile or isomers like 2-(4-fluoro-2-nitrophenyl)acetonitrile, this compound is specifically claimed as a precursor in the synthesis of advanced intermediates for pyrido[3,2-d]pyrimidines and α-carbolines [1]. The presence and specific position of the fluorine atom are crucial for the bioactivity of the final drug molecules, a property that cannot be replicated by a non-fluorinated or differently fluorinated alternative [1].

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Nitro-Activated Methylene Reactivity

The reactivity of the acetonitrile group's methylene protons is enhanced by the electron-withdrawing effect of the adjacent nitro group. While specific quantitative data for this compound is limited, the broader class of nitrophenylacetonitriles is documented to function as effective nucleophiles. Studies show that incorporating a nitro group on the phenyl ring serves as a temporary activating group, enabling organocatalytic Michael additions to α,β-unsaturated aldehydes in high yield [1]. This property is less pronounced in phenylacetonitrile, which lacks the nitro group for activation, and is altered in other isomers where the nitro group is positioned differently, leading to changes in the electronic landscape and, consequently, reaction yields and selectivity [1].

Organic Synthesis Reaction Selectivity Organocatalysis

Quality Control and Analytical Documentation

Procurement decisions for specialized intermediates hinge on verifiable purity and analytical support. This compound is available from reputable vendors with specified purity levels and batch-specific quality control data. For example, Bidepharm provides this compound at a standard purity of 95% and offers batch-specific certificates of analysis, including NMR, HPLC, and GC reports . Sigma-Aldrich offers it at a higher purity of 97% . This contrasts with sourcing from non-specialized suppliers where such data is not guaranteed, potentially leading to irreproducible research outcomes due to unknown impurities or incorrect isomers.

Quality Assurance Analytical Chemistry Procurement

Physicochemical Properties and Safety Profile

The compound's specific physical state (solid) and melting point (72-73°C) provide clear storage and handling advantages over liquid analogs . Its GHS classification includes H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H312+H332 (Harmful in contact with skin or if inhaled) . While many fluorinated aromatics share similar hazard profiles, having this data explicitly verified for this CAS number is essential for complying with institutional Environmental, Health, and Safety (EHS) protocols and for risk assessment during experimental planning.

Chemical Safety Physical Properties Laboratory Management

2-(3-Fluoro-2-nitrophenyl)acetonitrile: Research Applications


Pyrido[3,2-d]pyrimidine Kinase Inhibitor Synthesis

This compound is specifically employed as a starting material for the construction of pyrido[3,2-d]pyrimidine cores, which are a privileged scaffold in the development of kinase inhibitors for treating proliferative diseases like cancer. Its unique ortho-fluoro-nitro pattern is essential for directing the regioselective cyclization required to form this specific fused heterocyclic system [1].

α-Carboline Derivatives for CNS and Oncology

The compound is a key building block in patented routes to synthesize α-carboline compounds. This class of molecules has shown significant potential in oncology and central nervous system (CNS) disorder research, and the specific fluorine substitution on the precursor is critical for optimizing the pharmacological properties of the final drug candidates [2].

Organocatalytic Synthesis of γ-Lactones

The enhanced nucleophilicity of the acetonitrile group, activated by the adjacent nitro functionality, makes this compound a suitable substrate for organocatalytic Michael additions. This application allows for the stereoselective synthesis of complex disubstituted γ-lactones, which are important structural motifs in natural products and pharmaceuticals [3].

Tandem Reduction-Cyclization for Heterocycle Synthesis

The presence of both a nitro group and a nitrile group allows for powerful tandem reduction-cyclization strategies. The nitro group can be selectively reduced to an amine, which can then undergo an intramolecular cyclization with the nitrile to form various nitrogen-containing heterocycles like benzimidazoles and quinazolines. The 3-fluoro substituent remains intact throughout this sequence, providing a synthetic handle for further diversification or for modulating the properties of the final heterocyclic product [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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